6-Bromo-3-iodoimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-3-iodoimidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system. These compounds have been the subject of various studies due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, including those with bromo and iodo substituents, has been achieved through different methods. One approach involves the reaction of α-bromoketones with 2-aminopyridines under metal-free conditions, leading to the formation of 3-bromoimidazo[1,2-a]pyridines . Another method includes the condensation of 2-aminopyrimidines with methyl aryl ketones and halogens, which results in the formation of 6-bromo- and 3,6-dibromo-substituted imidazo[1,2-a]pyrimidines . Additionally, a regiocontrolled cyclization promoted by Grignard reagent in the presence of iodine has been developed for the synthesis of 4-iodoimidazo[1,2-a]pyridines .
Molecular Structure Analysis
The molecular structure of related bromo-imidazo[1,2-a]pyridine derivatives has been investigated using single crystal X-ray diffraction data. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been studied, revealing details about the molecular geometry, intermolecular hydrogen bonding, and π-π interactions within the crystal packing . These structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions, including halogenation and metal-catalyzed coupling reactions. The reactivity of the iodo position in 4-iodoimidazo[1,2-a]pyridines towards Suzuki–Miyaura, Sonogashira, and cyanation reactions has been successfully evaluated, demonstrating the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. The presence of halogen substituents like bromo and iodo groups can affect the compound's density, solubility, and stability. The crystal structure analysis provides insights into the density and intermolecular interactions, which are important for the material's properties . The synthesized compounds' characterization often involves NMR spectroscopy, which helps in confirming the structure and purity of the compounds .
Scientific Research Applications
- Summary of the Application : Imidazo[1,2-a]pyridine analogues, such as 6-Bromo-3-iodoimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application or Experimental Procedures : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies . For instance, substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb .
- Results or Outcomes : These compounds have shown significant activity against MDR-TB and XDR-TB . For example, compound 8 showed improved potency against both extracellular and intracellular Mtb .
In addition, 6-Bromo-3-iodoimidazo[1,2-a]pyridine is used in organic syntheses and as pharmaceutical intermediates . It’s also available for purchase from chemical suppliers for use in research .
In addition, 6-Bromo-3-iodoimidazo[1,2-a]pyridine is used in organic syntheses and as pharmaceutical intermediates . It’s also available for purchase from chemical suppliers for use in research .
Safety And Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
6-bromo-3-iodoimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADGFPDSVWQCHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621809 | |
Record name | 6-Bromo-3-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-iodoimidazo[1,2-a]pyridine | |
CAS RN |
474706-74-6 | |
Record name | 6-Bromo-3-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-3-iodoimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.